(5-Formyl-2-methylphenyl)boronic acid
Overview
Description
“(5-Formyl-2-methylphenyl)boronic acid” is a boronic acid derivative with the molecular formula C8H9BO3 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Boronic acids, including “this compound”, can be synthesized using various methods. One common method is the Suzuki–Miyaura coupling reaction . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction, which is widely used due to its mild and functional group tolerant reaction conditions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a formyl group (CHO) and a methyl group (CH3) attached to it. The boronic acid group (B(OH)2) is also attached to the benzene ring .Chemical Reactions Analysis
Boronic acids, including “this compound”, are involved in various chemical reactions. They can act as building blocks and synthetic intermediates . They are also used in Suzuki–Miyaura coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 163.97 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Organic Chemistry
Biomedical Applications
Boronic acids, including derivatives like (5-Formyl-2-methylphenyl)boronic acid, have found significant applications in biomedical fields. They are integral to developing glucose-responsive polymeric insulin delivery systems. The interactions between cyclic diols and boronic acids can trigger the swelling of the delivery system, facilitating controlled drug release. An example of this application is the development of boronic acid-conjugated chitosan nanoparticles for sustained insulin release, which showcases the potential for self-regulated insulin delivery systems for diabetes treatment (N. Siddiqui et al., 2016).
Sensing and Detection
Boronic acids are renowned for their ability to interact with cis-1,2- or 1,3-diol to form cyclic boronates, which can be exploited in developing selective fluorescent chemosensors. These sensors are instrumental in probing carbohydrates and bioactive substances, vital for diagnosing and treating diseases. The progress in boronic acid sensors extends to detecting various biological and chemical agents, including carbohydrates, dopamine, and ions, highlighting the compound's versatility in creating sensitive and specific detection tools (S. Huang et al., 2012).
Mechanism of Action
Target of Action
The primary target of (5-Formyl-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura (SM) coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption This suggests that the compound may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction , which results in the creation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at temperatures between 2-8°C This suggests that the compound’s stability and efficacy may be affected by changes in temperature and atmospheric conditions
Safety and Hazards
Properties
IUPAC Name |
(5-formyl-2-methylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQDWWUYMAWKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C=O)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726925 | |
Record name | (5-Formyl-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186398-35-5 | |
Record name | (5-Formyl-2-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-FORMYL-2-METHYLPHENYLBORONIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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